molecular formula C17H17N3O2 B1419946 3-(2,5-Dimethylphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1204296-98-9

3-(2,5-Dimethylphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B1419946
CAS No.: 1204296-98-9
M. Wt: 295.34 g/mol
InChI Key: NABBFKQFNAVHOD-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains a pyrazolo[1,5-a]pyrimidine core, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties that might be relevant include solubility, molecular weight, and stability .

Scientific Research Applications

Molecular Interaction and Cocrystallization

Research on similar compounds, such as various pyrimidine derivatives, has shown significant insights into molecular interaction and cocrystallization. For example, studies have explored the design of cocrystals involving pyrimidine units with carboxylic acids, highlighting the importance of hydrogen bonding and protonation sites in molecular architecture. Such research demonstrates the potential of 3-(2,5-Dimethylphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid in forming complex molecular structures, which could be useful in the development of new materials and pharmaceutical formulations (Rajam et al., 2018).

Conformational Analysis and Structural Modifications

Further research into structural modifications and their effects on molecular aggregation has provided insights into the conformational features of pyrimidine derivatives. Studies on thiazolopyrimidines, for instance, reveal how varying substituents affect intermolecular interactions and molecular packing, offering a perspective on how modifications to the core structure of compounds like this compound can influence its physical and chemical properties (Nagarajaiah & Begum, 2014).

Hydrogen-Bonded Frameworks

The study of hydrogen-bonded frameworks in pyrazolo[1,5-a]pyrimidine derivatives has highlighted their potential in the formation of intricate molecular structures. This research illustrates the capabilities of these compounds to participate in a variety of hydrogen-bonding interactions, leading to diverse supramolecular assemblies. Such findings suggest applications in crystal engineering and the design of molecular materials with specific properties (Portilla et al., 2006).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some pyrimidine derivatives are known to inhibit the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Some general considerations might include whether the compound is combustible, whether it poses a risk of explosion, and whether it is harmful if inhaled, swallowed, or comes into contact with skin .

Future Directions

The future directions for research into this compound would likely depend on its properties and potential applications. Pyrimidines and their derivatives are a topic of ongoing research due to their wide range of biological activities .

Properties

IUPAC Name

3-(2,5-dimethylphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-9-5-6-10(2)13(7-9)15-11(3)19-20-12(4)14(17(21)22)8-18-16(15)20/h5-8H,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABBFKQFNAVHOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C3N=CC(=C(N3N=C2C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001137298
Record name 3-(2,5-Dimethylphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001137298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204296-98-9
Record name 3-(2,5-Dimethylphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204296-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,5-Dimethylphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001137298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,5-Dimethylphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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3-(2,5-Dimethylphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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3-(2,5-Dimethylphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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3-(2,5-Dimethylphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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3-(2,5-Dimethylphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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3-(2,5-Dimethylphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

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